![molecular formula C12H13NO2S B2581922 ethyl 2-(2H-1,4-benzothiazin-3-yl)acetate CAS No. 885459-18-7](/img/structure/B2581922.png)
ethyl 2-(2H-1,4-benzothiazin-3-yl)acetate
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Description
Ethyl 2-(2H-1,4-benzothiazin-3-yl)acetate is a chemical compound with the CAS Number: 885459-18-7 . It has a molecular weight of 235.31 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for ethyl 2-(2H-1,4-benzothiazin-3-yl)acetate is 1S/C12H13NO2S/c1-2-15-12(14)7-9-8-16-11-6-4-3-5-10(11)13-9/h3-6,8,13H,2,7H2,1H3 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
Ethyl 2-(2H-1,4-benzothiazin-3-yl)acetate is a powder that is stored at room temperature . It has a molecular weight of 235.31 .Scientific Research Applications
- Research Findings :
- A study explored a series of thiadiazole hybrid compounds with benzothiazine derivatives as acetylcholinesterase (AChE) inhibitors.
- Findings : The synthesized compound exhibited significant antibacterial activity against various bacterial strains .
Acetylcholinesterase Inhibition for Alzheimer’s Disease (AD) Treatment
Anti-Inflammatory and Analgesic Properties
Antibacterial Activity
Calcium Antagonistic and Calmodulin Antagonistic Activities
Hypertension Treatment
Other Applications
properties
IUPAC Name |
ethyl 2-(2H-1,4-benzothiazin-3-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2S/c1-2-15-12(14)7-9-8-16-11-6-4-3-5-10(11)13-9/h3-6H,2,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOUCNRJGEKPBCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NC2=CC=CC=C2SC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-(2H-1,4-benzothiazin-3-yl)acetate |
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